Benzo[d]isothiazol-5-ylmethanamine
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Overview
Description
Benzo[d]isothiazol-5-ylmethanamine is a chemical compound with the molecular formula C8H8N2S It is a derivative of benzo[d]isothiazole, which is a heterocyclic compound containing both sulfur and nitrogen atoms in its ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzo[d]isothiazol-5-ylmethanamine typically involves the formation of the benzo[d]isothiazole ring followed by the introduction of the methanamine group. One common method involves the cyclization of a precursor containing both sulfur and nitrogen atoms. For example, the reaction of 2-aminobenzenethiol with formaldehyde can yield this compound under appropriate conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Benzo[d]isothiazol-5-ylmethanamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form this compound oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The amine group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Selectfluor is a common reagent used for the oxidation of this compound.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.
Substitution: Electrophiles like alkyl halides can react with the amine group under basic conditions.
Major Products Formed
Oxidation: this compound oxides.
Reduction: Reduced forms of this compound.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
Benzo[d]isothiazol-5-ylmethanamine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: It is being investigated for its potential use in drug development, particularly for its role in modulating biological pathways.
Industry: The compound can be used in the synthesis of materials with specific properties, such as polymers and catalysts
Mechanism of Action
The mechanism of action of benzo[d]isothiazol-5-ylmethanamine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of various enzymes and receptors. For example, it has been shown to inhibit the activity of certain enzymes involved in metabolic pathways, thereby affecting cellular processes .
Comparison with Similar Compounds
Benzo[d]isothiazol-5-ylmethanamine can be compared with other similar compounds, such as:
Benzo[d]isothiazol-3(2H)-ones: These compounds have a similar core structure but differ in the functional groups attached to the ring.
Isothiazoles: These compounds contain the isothiazole ring but lack the benzo-fused structure.
Benzothiazoles: These compounds have a similar structure but contain a sulfur atom in a different position within the ring.
This compound is unique due to its specific substitution pattern and the presence of the methanamine group, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C8H8N2S |
---|---|
Molecular Weight |
164.23 g/mol |
IUPAC Name |
1,2-benzothiazol-5-ylmethanamine |
InChI |
InChI=1S/C8H8N2S/c9-4-6-1-2-8-7(3-6)5-10-11-8/h1-3,5H,4,9H2 |
InChI Key |
IGXKSPWUMMKXTH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1CN)C=NS2 |
Origin of Product |
United States |
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